Povpc
Overview
Description
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphatidylcholine, commonly referred to as POVPC, is an oxidized phospholipid found in oxidatively modified low-density lipoprotein (oxLDL). It is known for its role in various biological processes, particularly in the context of cardiovascular diseases and atherosclerosis .
Preparation Methods
POVPC is typically synthesized through the oxidation of phosphatidylcholine species containing arachidonoyl or eicosapentanoyl fatty acids. The oxidation process involves the use of reactive oxygen species or other oxidative agents to modify the fatty acid chains at the sn-2 position, resulting in the formation of this compound
Chemical Reactions Analysis
POVPC undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of additional oxidized products.
Reduction: Reduction reactions can reverse some of the oxidative modifications.
Substitution: Substitution reactions can occur at the sn-2 position, where the oxidized fatty acid chain is replaced with other functional groups
Common reagents and conditions used in these reactions include reactive oxygen species for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include further oxidized phospholipids and reduced or substituted derivatives of this compound .
Scientific Research Applications
POVPC has several scientific research applications, including:
Cardiovascular Research: this compound is used to study the mechanisms of atherosclerosis and other cardiovascular diseases. .
Cell Biology: this compound is used to investigate the effects of oxidized lipids on cell signaling, apoptosis, and inflammation. .
Lipidomics: This compound is a valuable tool in lipidomics research, where it is used to study the composition and function of oxidized lipids in biological systems
Drug Development: This compound is explored as a potential therapeutic target for the treatment of atherosclerosis and other diseases involving oxidative stress and inflammation
Mechanism of Action
POVPC exerts its effects primarily through its interaction with the CD36 scavenger receptor. This interaction leads to the uptake of oxLDL by macrophages, promoting foam cell formation and contributing to the development of atherosclerotic plaques . Additionally, this compound can induce apoptosis in endothelial cells and vascular smooth muscle cells by activating signaling pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
POVPC is part of a group of oxidized phospholipids that includes compounds such as 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC) and 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (E-POVPC). These compounds share similar structures but differ in their specific fatty acid chains and functional groups . This compound is unique in its potent binding affinity to the CD36 receptor and its ability to induce apoptosis in specific cell types .
Similar compounds include:
- 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC)
- 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (E-POVPC)
- 1-palmitoyl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine (PONPC)
- 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (E-POVPC) .
This compound’s unique properties make it a valuable compound for studying the mechanisms of oxidative stress, inflammation, and atherosclerosis.
Properties
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-(5-oxopentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28(32)36-25-27(39-29(33)21-18-19-23-31)26-38-40(34,35)37-24-22-30(2,3)4/h23,27H,5-22,24-26H2,1-4H3/t27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIDALSACBQVTN-HHHXNRCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56NO9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634936 | |
Record name | (2R)-3-(Hexadecanoyloxy)-2-[(5-oxopentanoyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121324-31-0 | |
Record name | 1-Palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphorylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121324310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R)-3-(Hexadecanoyloxy)-2-[(5-oxopentanoyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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